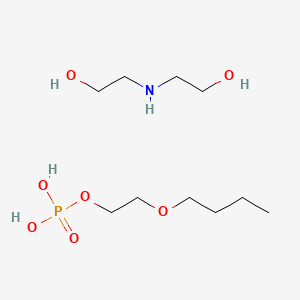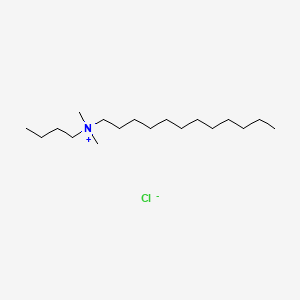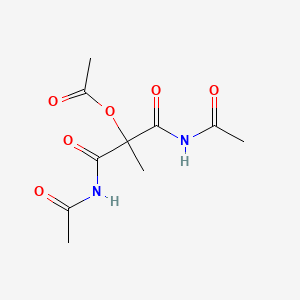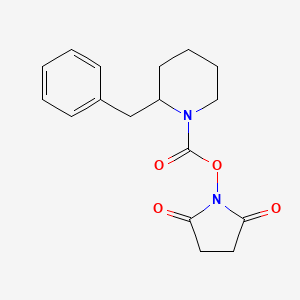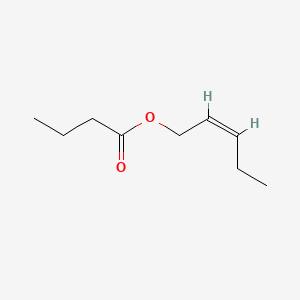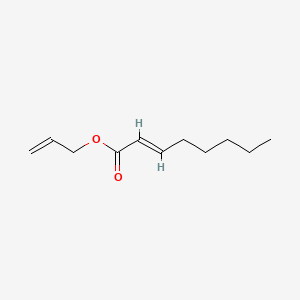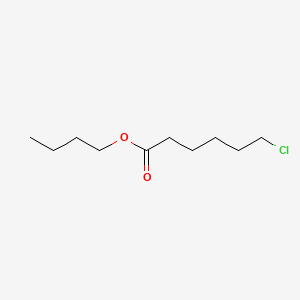
Butyl 6-chlorohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 6-chlorohexanoate: is an organic compound with the molecular formula C10H19ClO2 . It is a butyl ester derivative of 6-chlorohexanoic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Butyl 6-chlorohexanoate can be synthesized through the esterification of 6-chlorohexanoic acid with butanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Butyl 6-chlorohexanoate undergoes various chemical reactions, including:
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base to neutralize the by-products.
Major Products Formed:
Hydrolysis: 6-chlorohexanoic acid and butanol.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Butyl 6-chlorohexanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed ester hydrolysis reactions. It serves as a model substrate for esterases and lipases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a solvent in certain applications .
Wirkmechanismus
The mechanism of action of butyl 6-chlorohexanoate primarily involves its hydrolysis to 6-chlorohexanoic acid and butanol. This reaction is catalyzed by esterases and lipases in biological systems. The hydrolysis process involves the nucleophilic attack of water on the carbonyl carbon of the ester, leading to the formation of the acid and alcohol .
Vergleich Mit ähnlichen Verbindungen
Butyl hexanoate: Similar ester structure but lacks the chlorine atom.
Hexyl 6-chlorohexanoate: Similar structure but with a hexyl group instead of a butyl group.
Uniqueness: Butyl 6-chlorohexanoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its non-chlorinated counterparts. This makes it a valuable compound in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
71130-19-3 |
|---|---|
Molekularformel |
C10H19ClO2 |
Molekulargewicht |
206.71 g/mol |
IUPAC-Name |
butyl 6-chlorohexanoate |
InChI |
InChI=1S/C10H19ClO2/c1-2-3-9-13-10(12)7-5-4-6-8-11/h2-9H2,1H3 |
InChI-Schlüssel |
ZWBAKKBXJFZDLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


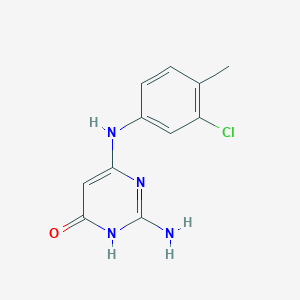
![Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15176259.png)
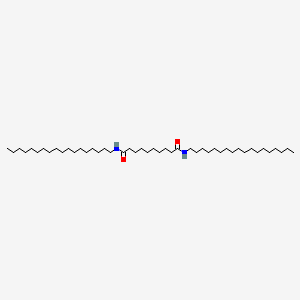
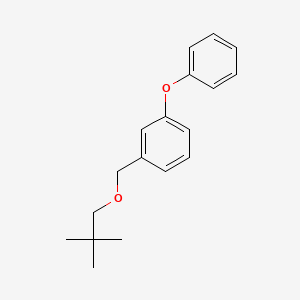
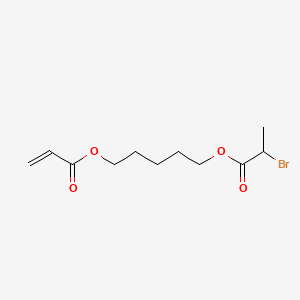

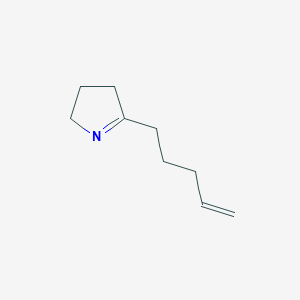
![4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B15176299.png)
